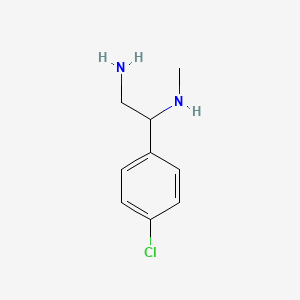
2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorofenoxi)-N-(4-metil-1,2,5-oxadiazol-3-il)propanamida es un compuesto orgánico sintético que pertenece a la clase de las amidas. Este compuesto presenta un grupo fluorofenoxi, un anillo oxadiazol y una porción propanamida, lo que lo convierte en una molécula de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-fluorofenoxi)-N-(4-metil-1,2,5-oxadiazol-3-il)propanamida generalmente implica varios pasos:
Formación del intermedio fluorofenoxi: El paso inicial implica la reacción de 4-fluorofenol con un compuesto halogenado adecuado para formar el intermedio fluorofenoxi.
Formación del anillo oxadiazol: El siguiente paso implica la formación del anillo oxadiazol a través de una reacción de ciclización, a menudo utilizando derivados de hidracina y ácidos carboxílicos.
Formación del enlace amida: El paso final implica el acoplamiento del intermedio fluorofenoxi con el derivado oxadiazol en condiciones de formación de enlace amida, típicamente utilizando reactivos de acoplamiento como EDCI o DCC.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, reciclaje de solventes y otros principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-fluorofenoxi)-N-(4-metil-1,2,5-oxadiazol-3-il)propanamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.
Sustitución: El grupo fluorofenoxi puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-fluorofenoxi)-N-(4-metil-1,2,5-oxadiazol-3-il)propanamida dependería de su aplicación específica. Por ejemplo, si exhibe actividad biológica, podría interactuar con objetivos moleculares específicos, como enzimas o receptores, modulando su actividad y afectando las vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
2-(4-clorofenoxi)-N-(4-metil-1,2,5-oxadiazol-3-il)propanamida: Estructura similar con un átomo de cloro en lugar de flúor.
2-(4-bromofenoxi)-N-(4-metil-1,2,5-oxadiazol-3-il)propanamida: Estructura similar con un átomo de bromo en lugar de flúor.
2-(4-metilfenoxi)-N-(4-metil-1,2,5-oxadiazol-3-il)propanamida: Estructura similar con un grupo metilo en lugar de flúor.
Singularidad
La presencia del átomo de flúor en 2-(4-fluorofenoxi)-N-(4-metil-1,2,5-oxadiazol-3-il)propanamida puede conferir propiedades únicas como una mayor lipofilia, estabilidad metabólica y potencial actividad biológica en comparación con sus análogos con diferentes sustituyentes.
Propiedades
Fórmula molecular |
C12H12FN3O3 |
|---|---|
Peso molecular |
265.24 g/mol |
Nombre IUPAC |
2-(4-fluorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C12H12FN3O3/c1-7-11(16-19-15-7)14-12(17)8(2)18-10-5-3-9(13)4-6-10/h3-6,8H,1-2H3,(H,14,16,17) |
Clave InChI |
HHWWBAOHCOTFES-UHFFFAOYSA-N |
SMILES canónico |
CC1=NON=C1NC(=O)C(C)OC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide](/img/structure/B12125933.png)

![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B12125938.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12125949.png)

![3-[(2,6-dimethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12125963.png)
![methyl 2-({[2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125966.png)
![2,5-dichloro-N-{3-[(2-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12125976.png)
![3-((4-fluorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12125982.png)
![4-[(3-chloro-2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12125983.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12125991.png)
![5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12125994.png)
![1-acetyl-4'-amino-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B12125999.png)
![Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-](/img/structure/B12126010.png)
